molecular formula C12H12BrNO B8718571 (4-Bromo-2-methylphenyl)(2,5-dihydro-1H-pyrrol-1-yl)methanone CAS No. 651045-03-3

(4-Bromo-2-methylphenyl)(2,5-dihydro-1H-pyrrol-1-yl)methanone

Cat. No. B8718571
M. Wt: 266.13 g/mol
InChI Key: RXJQTSUUHJCDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-methylphenyl)(2,5-dihydro-1H-pyrrol-1-yl)methanone is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2-methylphenyl)(2,5-dihydro-1H-pyrrol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-methylphenyl)(2,5-dihydro-1H-pyrrol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

651045-03-3

Product Name

(4-Bromo-2-methylphenyl)(2,5-dihydro-1H-pyrrol-1-yl)methanone

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

(4-bromo-2-methylphenyl)-(2,5-dihydropyrrol-1-yl)methanone

InChI

InChI=1S/C12H12BrNO/c1-9-8-10(13)4-5-11(9)12(15)14-6-2-3-7-14/h2-5,8H,6-7H2,1H3

InChI Key

RXJQTSUUHJCDDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CC=CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.0 g (0.12 mol) of 4-bromo-2-methylbenzoic acid is dissolved in 250 mL of dimethylformamide and after the addition of 41.7 g (0.13 mol) of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU), 14.3 mL (0.13 mol) of N-methylmorpholine and 9.6 mL (0.12 mol) of 2,5-dihydropyrrole, the mixture is stirred for 16 hours at ambient temperature. Then it is poured onto ice water and extracted with ethyl acetate. The combined organic extracts are washed with sodium hydrogen carbonate solution, dried over sodium sulfate and concentrated by evaporation. Yield: 31.6 g (97% of theory); Rf value: 0.45 (silica gel; dichloromethane/ethanol=19:1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.